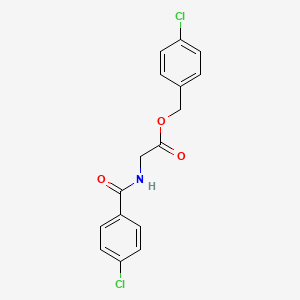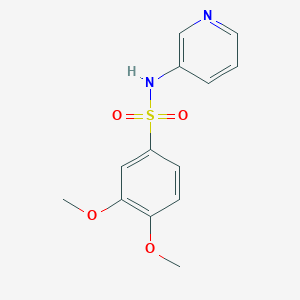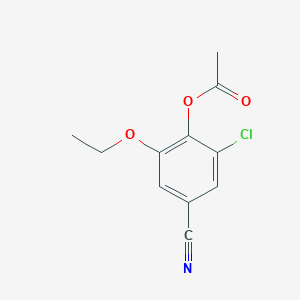
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine, which is an amino acid that is essential for the synthesis of proteins. The purpose of
Mechanism of Action
The mechanism of action of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate in lab experiments is its high purity and stability. This compound is readily available in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity towards certain cell types. Therefore, caution must be exercised when handling this compound in lab experiments.
Future Directions
There are several potential future directions for the research and development of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate. One possible direction is the synthesis of novel derivatives of this compound with enhanced antibacterial and antifungal activity. Another direction is the investigation of the anti-inflammatory activity of this compound in animal models of inflammatory disorders. Additionally, the potential use of this compound as a starting material for the synthesis of novel drugs for the treatment of various diseases warrants further investigation.
Synthesis Methods
The synthesis of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate involves the reaction between 4-chlorobenzoyl chloride and glycine in the presence of a base such as triethylamine. The reaction results in the formation of an intermediate product, which is then treated with 4-chlorobenzyl alcohol to obtain the final product. The synthesis method of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a well-established process that has been optimized for high yield and purity.
Scientific Research Applications
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel drugs. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
(4-chlorophenyl)methyl 2-[(4-chlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-5-1-11(2-6-13)10-22-15(20)9-19-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPDSNZELYEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-[(4-chlorobenzoyl)amino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)



![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)

![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


